An In-depth Technical Guide to the Chemical Properties of Butyl 6-methylpiperidine-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Butyl 6-methylpiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl 6-methylpiperidine-2-carboxylate is a substituted piperidine derivative with potential applications in pharmaceutical research and development. As a lipophilic ester of 6-methylpipecolic acid, its structure suggests utility as a building block in the synthesis of more complex molecules, including potential therapeutic agents. This technical guide aims to provide a comprehensive overview of its chemical properties. However, a thorough search of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific compound. Therefore, this document will outline the expected chemical properties based on the known characteristics of similar piperidine carboxylate esters and will serve as a framework for the type of data that should be generated through experimental investigation.
Chemical Structure and Identifiers
While specific experimental data for Butyl 6-methylpiperidine-2-carboxylate is scarce, its structural and basic chemical information can be predicted.
| Property | Value |
| IUPAC Name | Butyl 6-methylpiperidine-2-carboxylate |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| Canonical SMILES | CCCCOC(=O)C1CCCC(N1)C |
| InChI Key | (Predicted) |
| CAS Number | (Not readily available) |
A hydrochloride salt of this compound, Butyl 6-methyl-2-piperidinecarboxylate hydrochloride, is commercially available, indicating the compound's existence and accessibility for research purposes.
Predicted Physicochemical Properties
Quantitative data on the physicochemical properties of Butyl 6-methylpiperidine-2-carboxylate are not available in the literature. The following table presents predicted values and expected properties based on structurally related compounds, such as tert-butyl 6-methylpiperidine-2-carboxylate and other alkyl piperidine-2-carboxylates.
| Property | Predicted Value / Expected Characteristic | Source/Basis |
| Boiling Point | > 200 °C (at atmospheric pressure) | Based on similar piperidine esters |
| Melting Point | Likely a liquid at room temperature | Based on similar piperidine esters |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | General solubility of esters |
| pKa | ~9-10 (for the piperidine nitrogen) | Typical pKa for secondary amines in a piperidine ring |
| LogP | ~2.5 - 3.5 | Increased lipophilicity due to butyl chain |
Spectroscopic Data (Hypothetical)
No experimental spectroscopic data for Butyl 6-methylpiperidine-2-carboxylate has been published. Below are the expected characteristic signals for ¹H NMR, ¹³C NMR, and IR spectroscopy, which are crucial for its identification and characterization.
¹H NMR Spectroscopy (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~3.5 | m | 1H | H-2 (methine proton at C2) |
| ~3.0 | m | 1H | H-6 (methine proton at C6) |
| ~1.2-1.9 | m | 8H | Piperidine ring protons (H-3, H-4, H-5) and -O-CH₂-CH₂ -CH₂ -CH₃ |
| ~1.1 | d | 3H | -CH₃ at C6 |
| ~0.9 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
¹³C NMR Spectroscopy (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (ester carbonyl) |
| ~65 | -O-CH₂ - |
| ~58 | C-2 |
| ~52 | C-6 |
| ~30-40 | Piperidine ring carbons and butyl chain carbons |
| ~22 | -CH₃ at C6 |
| ~14 | Terminal -CH₃ of butyl group |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H stretch (secondary amine) |
| ~2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
Synthesis and Experimental Protocols
A detailed, experimentally validated synthesis protocol for Butyl 6-methylpiperidine-2-carboxylate is not available in the peer-reviewed literature. However, a plausible synthetic route would involve the esterification of 6-methylpiperidine-2-carboxylic acid with butanol.
Proposed Synthesis Workflow
Caption: Proposed Fischer esterification for the synthesis of Butyl 6-methylpiperidine-2-carboxylate.
General Experimental Protocol for Fischer Esterification
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Reactant Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-methylpiperidine-2-carboxylic acid (1.0 eq.), n-butanol (1.5-2.0 eq.), and a suitable solvent such as toluene.
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Catalyst Addition: Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq.).
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Butyl 6-methylpiperidine-2-carboxylate.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Signaling Pathways and Biological Activity
Given the lack of biological data, any discussion of signaling pathways is purely speculative. However, the piperidine scaffold is a common motif in many biologically active compounds and approved drugs.
Caption: Logical workflow for utilizing Butyl 6-methylpiperidine-2-carboxylate in drug discovery.
Derivatives of this compound could potentially interact with various biological targets, including but not limited to:
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G-protein coupled receptors (GPCRs)
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Ion channels
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Enzymes (e.g., proteases, kinases)
Further research, including synthesis of a compound library and subsequent biological screening, is necessary to elucidate any potential therapeutic applications.
Conclusion and Future Directions
Butyl 6-methylpiperidine-2-carboxylate represents a chemical entity with potential for further exploration in medicinal chemistry and organic synthesis. This guide has highlighted the significant gap in the publicly available data for this compound. Future research should focus on:
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Definitive Synthesis and Characterization: A full experimental report on the synthesis and purification of Butyl 6-methylpiperidine-2-carboxylate, including detailed spectroscopic and physical data, is required.
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Exploration of Stereochemistry: The compound possesses two stereocenters (at C2 and C6). The synthesis and characterization of individual stereoisomers would be crucial for any potential pharmacological applications.
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Biological Screening: A systematic evaluation of the biological activity of this compound and its derivatives is needed to identify any potential therapeutic value.
This document serves as a foundational guide and a call for further empirical investigation into the chemical and biological properties of Butyl 6-methylpiperidine-2-carboxylate.
